1-methyl-1H-pyrazole-4-carboxamide
Overview
Description
1-methyl-1H-pyrazole-4-carboxamide is a chemical compound characterized by a pyrazole ring with a methyl group at the 1-position and a carboxamide group at the 4-position. Pyrazole derivatives, including this compound, are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and various industrial applications .
Mechanism of Action
Target of Action
The primary target of 1-methyl-1H-pyrazole-4-carboxamide is the succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiratory chain, playing a crucial role in energy synthesis . The compound’s interaction with SDH inhibits mitochondrial electron transfer between succinate and ubiquinone, which is critical for oxygen-sensing .
Mode of Action
This compound interacts with its target, SDH, by forming hydrogen bonds and π-π stacking interactions . This interaction inhibits the function of SDH, thereby blocking the energy synthesis of the pathogens .
Biochemical Pathways
The inhibition of SDH disrupts the mitochondrial respiratory chain, blocking the energy synthesis of the pathogens . This disruption affects the production of adenosine triphosphate (ATP), a vital source of chemical energy for cells . The downstream effects of this disruption can lead to the inhibition of pathogen growth .
Pharmacokinetics
It’s worth noting that the compound’s solubility in common organic solvents such as ethanol, chloroform, and dimethylformamide could potentially influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of pathogen growth . By disrupting the function of SDH and blocking energy synthesis, the compound effectively inhibits the growth of various phytopathogenic fungi .
Biochemical Analysis
Biochemical Properties
1-methyl-1H-pyrazole-4-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain . This inhibition disrupts the electron transport chain, leading to reduced ATP production. Additionally, this compound forms hydrogen bonds with amino acid residues in the active sites of enzymes, further modulating their activity .
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit cell proliferation in certain cancer cell lines by interfering with the cell cycle . Moreover, this compound can alter gene expression profiles, leading to changes in the expression of genes involved in cell growth and apoptosis . Its impact on cellular metabolism includes the inhibition of key metabolic enzymes, resulting in altered metabolic fluxes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active sites of enzymes, forming hydrogen bonds and other non-covalent interactions . This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, its inhibition of succinate dehydrogenase results in the disruption of the mitochondrial electron transport chain, leading to decreased ATP production . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with sustained inhibition of metabolic enzymes and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, it can cause adverse effects, including liver and thyroid toxicity . These toxic effects are likely due to the compound’s ability to disrupt key metabolic pathways and induce oxidative stress . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating a saturation of its biological targets .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as succinate dehydrogenase and other components of the mitochondrial respiratory chain . The compound’s metabolism includes oxidation, conjugation with glutathione, and subsequent excretion . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight . Once inside the cell, it can accumulate in specific compartments, such as the mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the mitochondria, where it interacts with components of the electron transport chain . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . The mitochondrial localization of this compound is essential for its role in inhibiting succinate dehydrogenase and disrupting cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of methylhydrazine with ethyl 4,4-difluoro-3-oxobutanoate to form an intermediate compound. This intermediate is then reacted with phosphorus oxychloride (POCl3) in dimethylformamide (DMF) to yield the desired product . The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 1-methyl-1H-pyrazole-4-carboxylic acid, while reduction can produce 1-methyl-1H-pyrazole-4-amine .
Scientific Research Applications
1-methyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is structurally similar but contains a difluoromethyl group instead of a carboxamide group.
N-(Substituted pyridinyl)-1-methyl-1H-pyrazole-4-carboxamide: These derivatives have various substituents on the pyridinyl ring, which can alter their biological activities.
Uniqueness
1-methyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit SDH makes it particularly valuable in the development of fungicides and other agrochemicals .
Properties
IUPAC Name |
1-methylpyrazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-8-3-4(2-7-8)5(6)9/h2-3H,1H3,(H2,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAHAUYJIIKYIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561880 | |
Record name | 1-Methyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89280-01-3 | |
Record name | 1-Methyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1-methyl-1H-pyrazole-4-carboxamide derivatives are known to act as succinate dehydrogenase inhibitors (SDHIs). [, , ] They bind to the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial respiratory chain in fungi. [] This binding disrupts the fungal electron transport chain, leading to energy depletion and ultimately fungal cell death. [] For instance, studies have shown that compounds containing this scaffold can damage mitochondria, cell membranes, and vacuoles in fungal cells. []
A: While the core structure of this compound can be defined, the provided research focuses on its derivatives, each with specific modifications influencing their properties. Therefore, providing a single molecular formula or weight for "the" scaffold is inaccurate. Researchers utilize techniques like 1H NMR, 13C NMR, and HRMS to characterize individual derivatives. [, , ] Specific examples of characterized compounds and their spectroscopic data can be found within the individual papers.
ANone: The provided research does not highlight any catalytic properties of this compound derivatives. The focus remains on their fungicidal activity, specifically their role as SDHIs.
A: Researchers have utilized computational methods like molecular docking to understand the interactions between this compound derivatives and their target, SDH. [, ] This approach helps visualize the binding orientation and interactions within the enzyme's active site. [] Additionally, Topomer CoMFA has been employed to develop three-dimensional quantitative structure-activity relationship (QSAR) models, providing insights into the relationship between the structure of the derivatives and their fungicidal activity. []
A: Understanding SAR is crucial in fungicide development. Studies have shown that the position and type of substituents on the phenyl ring of this compound derivatives significantly influence their antifungal activity. [, ] For example, one study revealed that substitution at the 6-position of the quinazolinone ring led to increased antifungal activity against Rhizoctonia solani. [] Furthermore, the number and position of chlorine atoms also played a role in activity. [] Researchers have also explored modifications to the N-phenyl substituted amide fragment, leading to the identification of highly active compounds against Sclerotinia sclerotiorum. []
ANone: The provided research primarily focuses on the discovery and development of novel fungicidal compounds. Information specifically addressing SHE regulations, compliance, risk minimization, and responsible practices related to this compound derivatives is not explicitly discussed.
ANone: The provided research primarily investigates the in vitro and in vivo antifungal activity of this compound derivatives, not their pharmacokinetic properties in humans or animals. Therefore, information about ADME, in vivo activity, and efficacy in a clinical context is not available within these studies.
A: Numerous studies demonstrate the in vitro and in vivo efficacy of this compound derivatives against various fungi. Researchers commonly use mycelial growth inhibition assays to evaluate in vitro antifungal activity. [, , , ] For in vivo testing, experiments often involve plant models, like rice or soybean, infected with specific fungal pathogens. [, , ] These studies assess the ability of the compounds to control disease progression and improve crop yield.
A: Research indicates that fungal resistance to SDHIs, including those based on the this compound scaffold, is a growing concern. [] Mutations in the succinate dehydrogenase genes are a known mechanism of resistance. [] These mutations can reduce the binding affinity of the fungicide to the target enzyme, rendering it less effective. Cross-resistance among different SDHI fungicides is also possible due to their shared target site. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.